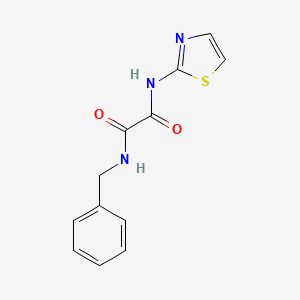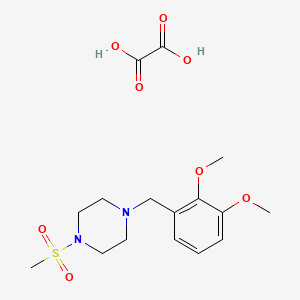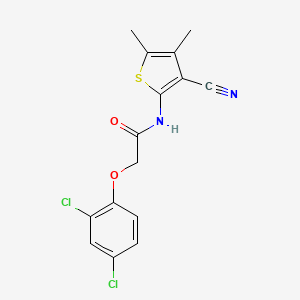![molecular formula C22H23N3O3S B5083843 N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide](/img/structure/B5083843.png)
N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is commonly referred to as Bz-Thz-Val-NH2 and is a derivative of valine, an essential amino acid.
Applications De Recherche Scientifique
Bz-Thz-Val-NH2 has shown potential in various scientific research applications. One of the primary areas of interest is in cancer research. Studies have shown that Bz-Thz-Val-NH2 has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, Bz-Thz-Val-NH2 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Bz-Thz-Val-NH2 is not fully understood. However, studies have suggested that it works by inhibiting the proteasome, a cellular complex responsible for degrading proteins. Inhibition of the proteasome can lead to the accumulation of proteins, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
Bz-Thz-Val-NH2 has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Bz-Thz-Val-NH2 has been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bz-Thz-Val-NH2 in lab experiments is its specificity. It has been shown to selectively inhibit the proteasome in cancer cells, making it a potential candidate for targeted cancer therapy. However, one of the limitations of using Bz-Thz-Val-NH2 is its low solubility, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of Bz-Thz-Val-NH2. One area of interest is in the development of more soluble derivatives of the compound. Additionally, further research is needed to fully understand the mechanism of action of Bz-Thz-Val-NH2 and its potential applications in other areas such as neurodegenerative diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of Bz-Thz-Val-NH2 as a potential cancer therapy.
Conclusion:
In conclusion, Bz-Thz-Val-NH2 is a promising compound with potential applications in various scientific research fields. Its ability to selectively inhibit the proteasome in cancer cells makes it a potential candidate for targeted cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in other areas.
Méthodes De Synthèse
The synthesis of Bz-Thz-Val-NH2 involves the reaction of N-Boc-Valine with 4-phenyl-1,3-thiazol-2-amine and benzyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. The yield of the product is typically around 60%.
Propriétés
IUPAC Name |
benzyl N-[3-methyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15(2)19(24-22(27)28-13-16-9-5-3-6-10-16)20(26)25-21-23-18(14-29-21)17-11-7-4-8-12-17/h3-12,14-15,19H,13H2,1-2H3,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTCRUJOUQGFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)
![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)
![5-(2-chloro-4-fluorobenzoyl)-N-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5083837.png)
